4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate
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Overview
Description
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE is a complex organic compound with the molecular formula C23H16ClN3O5 and a molecular weight of 449.854 g/mol . This compound is notable for its unique structure, which includes both nitrobenzoyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-(2-chlorophenyl)acrylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-(4-CHLOROPHENYL)ACRYLATE
- 4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE
- 4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-PHENYLACRYLATE
Uniqueness
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE is unique due to the presence of both nitrobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16ClN3O5 |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H16ClN3O5/c24-21-7-2-1-4-17(21)10-13-22(28)32-20-11-8-16(9-12-20)15-25-26-23(29)18-5-3-6-19(14-18)27(30)31/h1-15H,(H,26,29)/b13-10+,25-15+ |
InChI Key |
XIQWGPRFKUSPGM-TYMFOYGHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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